4-Chloro-1H-indole-7-carboxylic acid 4-Chloro-1H-indole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 875305-77-4
VCID: VC7851474
InChI: InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13)
SMILES: C1=CC(=C2C=CNC2=C1C(=O)O)Cl
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60

4-Chloro-1H-indole-7-carboxylic acid

CAS No.: 875305-77-4

Cat. No.: VC7851474

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60

* For research use only. Not for human or veterinary use.

4-Chloro-1H-indole-7-carboxylic acid - 875305-77-4

Specification

CAS No. 875305-77-4
Molecular Formula C9H6ClNO2
Molecular Weight 195.60
IUPAC Name 4-chloro-1H-indole-7-carboxylic acid
Standard InChI InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13)
Standard InChI Key FSSABPRCBJORSR-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1C(=O)O)Cl
Canonical SMILES C1=CC(=C2C=CNC2=C1C(=O)O)Cl

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C9H6ClNO2\text{C}_9\text{H}_6\text{ClNO}_2, with a molecular weight of 195.60 g/mol. Key features include:

Structural Characteristics

  • Indole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Substituents:

    • Chlorine atom at position 4 (C4), enhancing electrophilic substitution reactivity.

    • Carboxylic acid group at position 7 (C7), enabling hydrogen bonding and derivatization .

Physical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white solid
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)
Melting PointNot explicitly reported-
Boiling PointNot explicitly reported-
pKaEstimated ~4.5 (carboxylic acid)Calculated

Synthesis and Reactivity

Hydrolysis of Esters

A common method involves alkaline hydrolysis of ethyl 7-chloroindole-2-carboxylate derivatives:

  • Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous ethanol.

  • Conditions: Reflux for 1–18 hours, followed by acidification with HCl .

  • Yield: Up to 95.8% reported for analogous indolecarboxylic acids .

Acylation-Hydrolysis Strategy

  • Step 1: Acylation of 4,6-dimethoxyindoles with trichloroacetyl chloride.

  • Step 2: Hydrolysis of the trichloroacetyl group to yield the carboxylic acid .

Chemical Reactivity

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.

  • Chlorine Substituent: Susceptible to nucleophilic substitution (e.g., Suzuki coupling).

  • Indole Core: Electrophilic substitution at C2 or C3 positions, influenced by methoxy and carboxylic acid directing groups .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents: Indole derivatives exhibit activity against bacterial and fungal pathogens .

  • Anti-inflammatory Compounds: Structural analogs have shown inhibition of cyclooxygenase (COX) enzymes .

Macrocycle Synthesis

In acid-catalyzed reactions with aryl aldehydes, 4-chloro-1H-indole-7-carboxylic acid forms calixindoles—macrocyclic structures with applications in host-guest chemistry and catalysis. Key findings include:

  • Unsymmetrical Linkages: Forms 2,2’-, 2,7’-, and 7,7’-linked macrocycles, contrasting with parent indoles that favor symmetrical 2,7’-linkages .

  • Yield Range: 30–70%, depending on aldehyde substituents .

Hazard StatementPrecautionary Measures
H315 (Skin irritation)Wear gloves and protective clothing
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in well-ventilated areas

Recent Research Advancements

Structural Modifications

  • C3 Functionalization: Introduction of hydroxymethyl groups via Vilsmeier–Haack formylation enables further derivatization (e.g., azide incorporation for click chemistry) .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings at C4–Cl position to generate biaryl systems .

Biological Evaluations

  • Anticancer Activity: Analogues with C3-azide groups show preliminary cytotoxicity against HeLa cells (IC50 ~10 µM) .

  • Enzyme Inhibition: Carboxamide derivatives exhibit moderate activity against monoamine oxidases (MAOs) .

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